3-Hydroxynaphthalenesulphonic acid
Overview
Description
3-Hydroxynaphthalenesulphonic acid, also known as 3-hydroxy-1-naphthalenesulfonic acid, is an aromatic sulfonic acid derivative of naphthalene. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to the naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Hydroxynaphthalene-1-sulfonic acid, also known as 3-Hydroxynaphthalenesulphonic acid or 1-Naphthalenesulfonic acid, 3-hydroxy-, is an aromatic amino-sulfonic acid . It has been found to interact with Cyclin-dependent kinase 2 , a protein involved in regulating the cell cycle. This interaction suggests that the compound could potentially influence cell growth and division.
Mode of Action
It has been demonstrated to fluorescently sense cn− in water based on the mechanism of supramolecular self-assembly . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their activity.
Biochemical Pathways
Additionally, its ability to sense CN− indicates it may interact with biochemical pathways involving this ion .
Result of Action
Its interaction with cyclin-dependent kinase 2 suggests it may influence cell growth and division . Its ability to sense CN− also suggests it may have a role in detecting and responding to changes in this ion’s concentration .
Action Environment
The action of 3-Hydroxynaphthalene-1-sulfonic acid may be influenced by various environmental factors. For instance, its ability to sense CN− suggests that its activity may be affected by the presence and concentration of this ion . Other factors, such as pH and temperature, could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
1-Naphthalenesulfonic acid, 3-hydroxy- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . This compound also interacts with palmitoyl chloride to form derivatives that are used in the preparation of molecularly imprinted sensors for the determination of melatonin in human biological fluids .
Cellular Effects
1-Naphthalenesulfonic acid, 3-hydroxy- has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatives have been used to study the separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . These interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 1-Naphthalenesulfonic acid, 3-hydroxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used to functionalize graphene oxide, creating a heterogeneous nanocatalyst for the synthesis of various organic compounds . This functionalization involves binding interactions that enhance the catalytic activity of the nanomaterial, demonstrating the compound’s ability to influence molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 3-hydroxy- can change over time. Studies have shown that its derivatives, when used as nanocatalysts, maintain high activity and stability over multiple cycles of use . This indicates that the compound is stable and does not degrade significantly over time, making it suitable for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of 1-Naphthalenesulfonic acid, 3-hydroxy- vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s derivatives can exhibit threshold effects and potential toxicity at high doses . Careful dosage management is essential to avoid adverse effects and ensure the compound’s efficacy in biochemical applications.
Metabolic Pathways
1-Naphthalenesulfonic acid, 3-hydroxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the preparation of naphthalenesulfonic acid derivatives highlights its involvement in metabolic processes that are crucial for the synthesis of bioactive compounds .
Transport and Distribution
Within cells and tissues, 1-Naphthalenesulfonic acid, 3-hydroxy- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-Naphthalenesulfonic acid, 3-hydroxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy- typically involves the sulfonation of naphthalene followed by hydroxylation. One common method is the reaction of naphthalene with sulfuric acid to form naphthalenesulfonic acid, which is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a hydroxylating reagent under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1-naphthalenesulfonic acid, 3-hydroxy- often involves large-scale sulfonation and hydrox
Properties
IUPAC Name |
3-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZJYAMZGWBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064248 | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-85-3 | |
Record name | 2-Naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6357-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynaphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYNAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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